molecular formula C15H24ClNO2 B2658968 [1-(2-Phenylmethoxyethyl)piperidin-4-yl]methanol;hydrochloride CAS No. 2375270-95-2

[1-(2-Phenylmethoxyethyl)piperidin-4-yl]methanol;hydrochloride

Cat. No. B2658968
CAS RN: 2375270-95-2
M. Wt: 285.81
InChI Key: DADSZZXSVIFDGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidone derivatives, which are of particular interest due to their unique biochemical properties, has been a subject of considerable research . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in these reactions, such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .


Molecular Structure Analysis

The molecular structure of “[1-(2-Phenylmethoxyethyl)piperidin-4-yl]methanol;hydrochloride” can be represented by the InChI code: 1S/C15H23NO2.ClH/c17-12-14-6-8-16(9-7-14)10-11-18-13-15-4-2-1-3-5-15;/h1-5,14,17H,6-13H2;1H .


Chemical Reactions Analysis

4-Piperidinemethanol, a cyclic secondary amine, has standard molar enthalpies of combustion, sublimation, and formation . These properties may provide insights into the chemical reactions involving “this compound”.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 273.37 g/mol . Other computed properties include XLogP3-AA of 1.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 5, an exact mass of 273.184112366 g/mol, a monoisotopic mass of 273.184112366 g/mol, a topological polar surface area of 39.1 Ų, a heavy atom count of 20, and a complexity of 293 .

Scientific Research Applications

Crystal Structure Analysis

Several studies have been conducted on the crystal structure of compounds related to [1-(2-Phenylmethoxyethyl)piperidin-4-yl]methanol;hydrochloride. For instance, research led by Revathi et al. (2015) examined the crystal structure of a compound with similar structural components, highlighting the dihedral angles and intermolecular hydrogen bonds which contribute to the formation of chains in the crystal (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015). Girish et al. (2008) synthesized and analyzed the crystal structure of a related compound, revealing insights into the conformation of the piperidine ring and the geometry around sulfur atoms (Girish, Naveen, Prasad, Kumar, Vinaya, Sridhar, Prasad, & Rangappa, 2008).

Synthesis and Characterization

The synthesis and characterization of compounds structurally similar to this compound have been a significant focus in the field. Benakaprasad et al. (2007) presented a study on synthesizing and characterizing a compound using spectroscopic techniques and confirmed by X-ray crystallography (Benakaprasad, Naveen, Anandakumar, Sunilkumar, Sridhar, Prasad, & Rangappa, 2007). Another study by Prasad et al. (2008) followed a similar approach, offering insights into the molecular structure and bond angles (Prasad, Naveen, Anandakumar, Vinaya, Gowda, Sridhar, Prasad, & Rangappa, 2008).

Applications in Medicinal Chemistry

Some studies have explored the potential applications of these compounds in medicinal chemistry. For example, Palkowitz et al. (1997) discovered a compound with potent selective estrogen receptor modulator (SERM) properties, indicating potential applications in hormone-related therapies (Palkowitz, Glasebrook, Thrasher, Hauser, Short, Phillips, Muehl, Sato, Shetler, Cullinan, Pell, & Bryant, 1997). Another study by Bisht et al. (2010) synthesized a compound showing significant antitubercular activity, highlighting its potential in treating tuberculosis (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, Mishra, Dwivedi, & Tripathi, 2010).

Mechanism of Action

While the specific mechanism of action for “[1-(2-Phenylmethoxyethyl)piperidin-4-yl]methanol;hydrochloride” is not mentioned in the search results, piperidone derivatives have been found to possess a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities .

properties

IUPAC Name

[1-(2-phenylmethoxyethyl)piperidin-4-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c17-12-14-6-8-16(9-7-14)10-11-18-13-15-4-2-1-3-5-15;/h1-5,14,17H,6-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADSZZXSVIFDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CCOCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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